Cas no 1483232-22-9 (tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate)

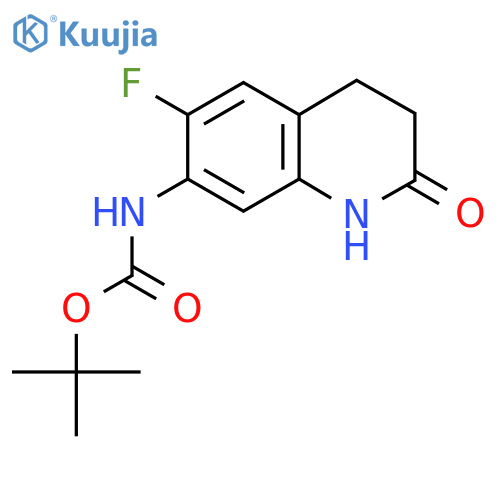

1483232-22-9 structure

商品名:tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- AKOS014476051

- EN300-12420143

- 1483232-22-9

-

- インチ: 1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11-7-10-8(6-9(11)15)4-5-12(18)16-10/h6-7H,4-5H2,1-3H3,(H,16,18)(H,17,19)

- InChIKey: XMQQBGRDDNXKRM-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC2=C(C=1)CCC(N2)=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.12232057g/mol

- どういたいしつりょう: 280.12232057g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 67.4Ų

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12420143-0.25g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 0.25g |

$657.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-250mg |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 250mg |

$657.0 | 2023-10-02 | ||

| Enamine | EN300-12420143-0.1g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 0.1g |

$628.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-0.5g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 0.5g |

$685.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-5.0g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 5.0g |

$2070.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-1000mg |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 1000mg |

$714.0 | 2023-10-02 | ||

| Enamine | EN300-12420143-0.05g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 0.05g |

$600.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-10.0g |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 10.0g |

$3069.0 | 2023-07-07 | ||

| Enamine | EN300-12420143-100mg |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 100mg |

$628.0 | 2023-10-02 | ||

| Enamine | EN300-12420143-2500mg |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

1483232-22-9 | 2500mg |

$1399.0 | 2023-10-02 |

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1483232-22-9 (tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 68551-17-7(Isoalkanes, C10-13)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量